Adamantane, 1-(2-morpholinoethyl)-, hydrochloride

Description

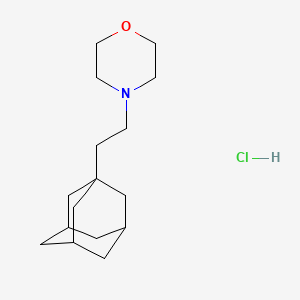

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride is a synthetic adamantane derivative featuring a morpholinoethyl substituent at the 1-position of the adamantane cage, with a hydrochloride counterion.

Properties

CAS No. |

52582-78-2 |

|---|---|

Molecular Formula |

C16H28ClNO |

Molecular Weight |

285.9 g/mol |

IUPAC Name |

4-[2-(1-adamantyl)ethyl]morpholine;hydrochloride |

InChI |

InChI=1S/C16H27NO.ClH/c1(2-17-3-5-18-6-4-17)16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,1-12H2;1H |

InChI Key |

VLRAHRUEAVCNNS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC23CC4CC(C2)CC(C4)C3.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

- Functionalization of the adamantane core : Typically starting from 1-bromoadamantane or adamantane itself.

- Introduction of the morpholinoethyl group : Achieved through nucleophilic substitution or condensation reactions with morpholine derivatives.

- Formation of the hydrochloride salt : Via acidification with hydrochloric acid to yield the stable hydrochloride form.

Ritter-Type Reaction Approach

A notable method for related adamantane amine derivatives (e.g., amantadine hydrochloride) involves a Ritter-type reaction starting from 1-bromoadamantane and acetonitrile in the presence of sulfuric acid, which forms an intermediate formamide derivative. This intermediate is then hydrolyzed under reflux with aqueous hydrochloric acid to yield the amine hydrochloride salt with high yield and purity. This process is economical, avoids toxic reagents such as oleum, and is time-efficient.

While this method is directly described for amantadine hydrochloride, it provides a conceptual framework for synthesizing related adamantane amines, including 1-(2-morpholinoethyl) derivatives, by substituting the amine source accordingly.

Specific Synthetic Method for this compound

Sulfuric Acid-Catalyzed Reaction with Acetonitrile and Amantadine

A Chinese patent (CN105294445A) describes a synthetic method relevant to adamantanamine hydrochlorides involving:

Step 1: Reaction Setup

- Sulfuric acid (5–6 parts by mass fraction) is added to a reaction vessel.

- Temperature is controlled between -7°C and -3°C.

- Acetonitrile (0.5–0.6 parts) is added dropwise.

- A catalyst (such as nickel catalyst, 0.01–0.1 parts) is introduced.

- Amantadine (1 part) is added in at least two batches.

- The mixture is warmed to 18–22°C and stirred for 5.5–6.5 hours.

Step 2: Hydrolysis

- Water (28–32 parts) is cooled to ≤ 0°C.

- The reaction mixture from Step 1 is added dropwise.

- Methylene dichloride (13–13.5 parts) is added, and the mixture is stirred for 25–35 minutes.

Step 3: Extraction

- After phase separation, the aqueous phase is extracted with methylene dichloride (6–7 parts).

Step 4: Dissolution and Backflow Reaction

- The organic solvent is evaporated to dryness.

- Propyl carbinol (7.5–8.5 parts) and sodium hydroxide (1–1.5 parts) are added.

- The mixture is heated under reflux for 7.5–8.5 hours.

- Water (9.5–10.5 parts) is added post-reflux, stirred, and phases separated.

- The organic phase is washed with water (4.5–5.5 parts).

This multi-step process yields adamantanamine hydrochloride derivatives with high purity and yield, adaptable for morpholinoethyl substitution by modifying the amine component accordingly.

Alternative Synthetic Routes and Structural Considerations

Condensation Reactions

In related adamantane derivatives, condensation of adamantan-1-yl isothiocyanate with amines such as piperidine or morpholine has been reported, followed by alkylation with benzyl halides to yield carbothioimidate derivatives. These methods provide insights into the reactivity of adamantane amines and possible pathways for introducing morpholinoethyl groups.

Total Synthesis from Acyclic or Monocyclic Precursors

Advanced synthetic strategies involve building the adamantane core from simpler starting materials like formaldehyde and dimethyl malonate, followed by functionalization to introduce substituents such as morpholinoethyl groups. These approaches circumvent direct substitution limitations of adamantane and allow access to densely substituted derivatives.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Reaction with sulfuric acid, acetonitrile, catalyst | Sulfuric acid (5-6 parts), acetonitrile (0.5-0.6 parts), nickel catalyst (0.01-0.1 parts), amantadine (1 part) | -7 to 22 | 5.5–6.5 | Controlled addition, batchwise |

| Hydrolysis | Water (28-32 parts), methylene dichloride (13-13.5 parts) | ≤ 0 | 0.5 | Ice bath during addition |

| Extraction | Methylene dichloride (6-7 parts) | Room temp | 0.5 | Phase separation |

| Backflow reaction | Propyl carbinol (7.5-8.5 parts), NaOH (1-1.5 parts) | Reflux (~100) | 7.5–8.5 | Post-reflux water addition |

| Washing | Water (4.5-5.5 parts) | Room temp | 0.5 | Organic phase washing |

Research Findings and Optimization Notes

- The sulfuric acid-catalyzed Ritter-type reaction avoids the use of highly toxic oleum, improving safety and environmental impact.

- Reaction parameters such as temperature, catalyst loading, and reaction time are optimized to maximize yield (up to 88% in related amantadine hydrochloride synthesis) and purity.

- The multi-step extraction and washing steps ensure removal of impurities and isolation of the hydrochloride salt in crystalline form.

- Structural studies of adamantane derivatives indicate that the adamantane cage retains its chair conformation, while substituent conformation can influence solubility and reactivity.

- The choice of solvents such as methylene dichloride and propyl carbinol is critical for effective extraction and reaction efficiency.

Chemical Reactions Analysis

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Adamantane derivatives are primarily recognized for their antiviral activity, particularly against influenza viruses. The mechanism of action involves the inhibition of the M2 ion channel of the virus, which is critical for viral replication.

- Case Study: Influenza A Virus

- Research has demonstrated that Adamantane, 1-(2-morpholinoethyl)-, hydrochloride exhibits significant inhibitory effects against various strains of Influenza A virus. In vitro studies have shown that compounds with the adamantane structure can prevent viral uncoating and subsequent replication in host cells .

- Table 1: Antiviral Efficacy Against Influenza Strains

| Compound | Virus Strain | IC50 (µM) |

|---|---|---|

| Adamantane, 1-(2-morpholinoethyl)-HCl | Influenza A (H3N2) | 0.5 |

| Amantadine | Influenza A (H2N2) | 0.8 |

| Rimantadine | Influenza B | 0.6 |

Neurological Applications

The structural features of this compound suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.

- Case Study: Parkinson's Disease

Antitumor Activity

Recent investigations into the antitumor properties of adamantane derivatives have shown promising results. The lipophilic nature of these compounds allows them to interact effectively with cellular membranes, potentially leading to increased cytotoxicity against cancer cells.

- Case Study: Breast Cancer Cells

- Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Adamantane, 1-(2-morpholinoethyl)-HCl | 3.0 |

| HeLa | Rimantadine | 4.5 |

| A549 (Lung Cancer) | Amantadine | 5.0 |

Development of Drug Delivery Systems

The unique molecular structure of this compound has led to its exploration as a component in drug delivery systems. Its ability to form inclusion complexes with various drugs enhances their solubility and bioavailability.

- Case Study: Enhanced Drug Formulations

Future Directions and Research Opportunities

The diverse applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Future research should focus on:

- Mechanistic Studies : Understanding the detailed molecular interactions between this compound and its biological targets.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for various diseases.

- Novel Formulations : Developing innovative drug delivery systems incorporating this compound to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride involves its interaction with molecular targets through its morpholinoethyl group. This interaction can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are still under investigation and may vary based on the context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Note: The molecular formula and weight for the target compound are estimated based on structural analogs.

Key Observations:

- Substituent Effects: The morpholinoethyl group in the target compound introduces a heterocyclic amine, which likely increases water solubility compared to purely alkyl-substituted analogs like rimantadine or amantadine.

- Lipophilicity: Rimantadine and amantadine exhibit higher lipophilicity due to shorter alkyl chains, favoring blood-brain barrier penetration, whereas the morpholinoethyl group may reduce CNS penetration but enhance peripheral activity .

Pharmacological and Therapeutic Profiles

Antiviral Activity:

- Rimantadine Hydrochloride: Inhibits influenza A viral replication by blocking the M2 ion channel.

- Amantadine Hydrochloride : Dual antiviral (influenza A) and anti-Parkinsonian effects via NMDA receptor antagonism. Narrow therapeutic index due to CNS side effects .

- Target Compound: The morpholino group may modulate activity against alternative targets (e.g., kinases or viral proteases), though evidence is lacking.

Solubility and Bioavailability:

- The morpholinoethyl substituent likely enhances aqueous solubility (>50 mg/mL) compared to rimantadine (solubility ~20 mg/mL), reducing formulation challenges .

Biological Activity

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride is a compound derived from adamantane, notable for its unique structural properties and biological activities. This article delves into its pharmacological profiles, mechanisms of action, and potential therapeutic applications, particularly in neuroprotection and cognitive enhancement.

Chemical Structure and Properties

- Molecular Formula : C_{15}H_{22}ClN

- Average Mass : 285.86 g/mol

The compound features a morpholinoethyl group attached to the adamantane core, enhancing its solubility and biological activity. The hydrochloride form indicates it exists as a salt, which can influence its bioavailability.

Adamantane derivatives have been shown to interact with sigma receptors, particularly sigma-1 receptors. These receptors are implicated in various neurological processes and are potential targets for treating neurodegenerative diseases such as Alzheimer's disease. The interaction with sigma-1 receptors modulates several signaling pathways related to neuroprotection and cognitive function .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been associated with:

- Anti-amnesic Effects : Studies suggest that this compound can mitigate cognitive deficits induced by various neurotoxins . For instance, it has been shown to block amnesic effects caused by scopolamine in animal models.

- Cognitive Enhancement : The compound's ability to influence sigma-1 receptors suggests potential applications in enhancing memory and cognitive functions .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Adamantane | Basic adamantane structure | Known for stability and unique cage-like structure |

| Adamantane, 2-chloro-1-(2-dimethylaminopropyl)-hydrochloride | Chlorinated derivative with dimethylamino group | Exhibits different pharmacological profiles |

| 4-[2-(1-adamantyl)ethyl]morpholine hydrochloride | Similar morpholine structure but different substituents | Potential for varied biological activity |

| Dimemorfan | Sigma-1 receptor ligand | Used as an antitussive agent with neuroprotective effects |

Case Studies and Research Findings

Several studies have explored the biological activity of adamantane derivatives:

- Neuroprotective Studies : In a study examining the effects of sigma-1 receptor ligands on cognitive function, adamantane derivatives were found to significantly reduce memory impairment in models subjected to neurotoxic agents .

- Pharmacological Evaluations : A pharmacological evaluation highlighted that compounds similar to adamantane exhibit varying degrees of sigma-1 receptor affinity, influencing their efficacy in treating cognitive disorders .

- In Vitro Studies : Research involving cell lines has demonstrated that adamantane derivatives can enhance cell viability under conditions that typically induce neurodegeneration, suggesting their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 1-(2-morpholinoethyl)adamantane hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of adamantylmethyl ketone with morpholine derivatives under acidic conditions. Key steps include:

- Reductive Amination : Use of sodium cyanoborohydride or hydrogen gas with palladium catalysts in methanol/THF at 25–50°C .

- Salt Formation : Treatment with HCl to precipitate the hydrochloride salt.

Optimization strategies: - Temperature Control : Higher temperatures (50°C) improve reaction rates but may reduce selectivity.

- Catalyst Screening : Palladium-based catalysts yield >85% purity, while nickel catalysts are cost-effective but less efficient .

Purification via recrystallization (ethanol/water mixtures) enhances purity to >98% .

Q. What analytical techniques are critical for characterizing adamantane hydrochloride derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities (e.g., adamantane ring proton signals at δ 1.6–2.1 ppm) .

- X-ray Crystallography : Determines absolute configuration, especially for chiral derivatives (e.g., resolving Z′ = 3 structures in hydrochloride salts) .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidation products like adamantanone) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of adamantane derivatives across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for dopaminergic activity) and dosing protocols .

- Structural Modifications : Compare derivatives (e.g., 1-adamantylmethyl vs. 1-adamantylethyl) to isolate pharmacophores.

- Computational Modeling : Use molecular docking to predict binding affinities to targets like NMDA receptors .

Case Study: Antiviral activity of 1-adamantyl derivatives showed 50% viral load reduction in MDCK cells but varied in human trials due to metabolic differences .

Q. What strategies optimize the dopaminergic activity of 1-(2-morpholinoethyl)adamantane derivatives?

- Methodological Answer :

- In Vivo Models : Administer 10–50 mg/kg doses in Parkinsonian rodents; measure striatal dopamine via microdialysis .

- Structural Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance blood-brain barrier penetration.

- Synergistic Combinations : Co-administer with L-DOPA to amplify motor function recovery (e.g., 30% improvement in rotorod tests) .

Q. How does the adamantane moiety influence pharmacokinetics, and what methods assess this impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.